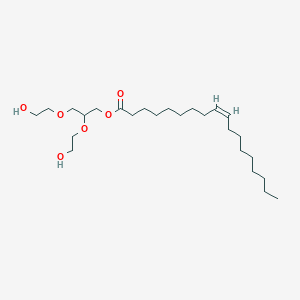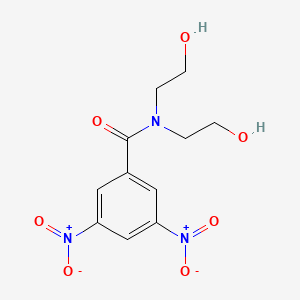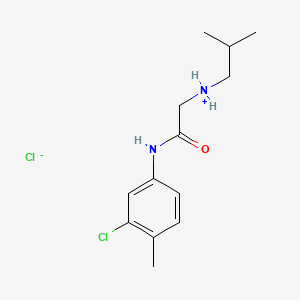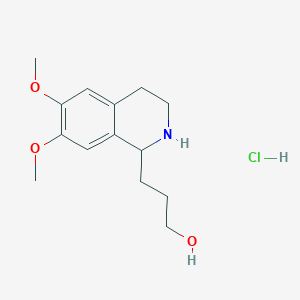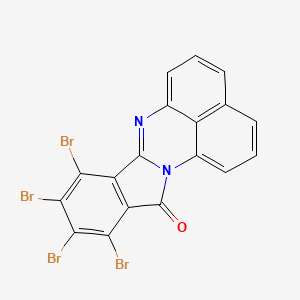
8,9,10,11-Tetrabromo-12H-phthaloperin-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9,10,11-Tetrabromo-12H-phthaloperin-12-one: is a chemical compound with the molecular formula C18H6Br4N2O and a molecular weight of 585.875 g/mol . It is known for its bright red color and is primarily used in various industrial applications, including the coloring of polystyrene, ABS resin, polymethyl methacrylate resin, acetate, and polyvinyl chloride (PVC) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as chloroform or acetic acid. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the desired positions on the molecule .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to obtain a product with the desired properties .
Analyse Chemischer Reaktionen
Types of Reactions: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the conditions used.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms or the reduction of other functional groups present.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one is used in chromatography for the separation and analysis of complex mixtures. It is particularly useful in high-performance liquid chromatography (HPLC) due to its unique properties .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for studying drug interactions and metabolic pathways .
Industry: In addition to its use in coloring various materials, this compound is also used in the production of advanced materials and coatings. Its stability and color properties make it suitable for use in high-performance applications .
Wirkmechanismus
The mechanism of action of 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one involves its interaction with specific molecular targets. The bromine atoms present in the compound can form strong interactions with various biological molecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and conditions used .
Vergleich Mit ähnlichen Verbindungen
8,9,10,11-Tetrachloro-12H-phthaloperin-12-one: Similar in structure but with chlorine atoms instead of bromine.
8,9,10,11-Tetrabromo-12H-isoindolo[2,1-a]perimidin-12-one: A structural isomer with a different arrangement of atoms.
Uniqueness: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring high stability and specific interactions with other molecules .
Eigenschaften
CAS-Nummer |
26011-65-4 |
|---|---|
Molekularformel |
C18H6Br4N2O |
Molekulargewicht |
585.9 g/mol |
IUPAC-Name |
5,6,7,8-tetrabromo-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one |
InChI |
InChI=1S/C18H6Br4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H |
InChI-Schlüssel |
OHTFRFYHAZBZIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)N4C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


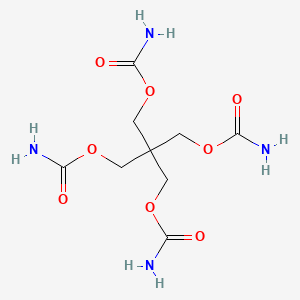
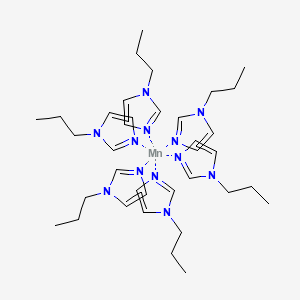
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
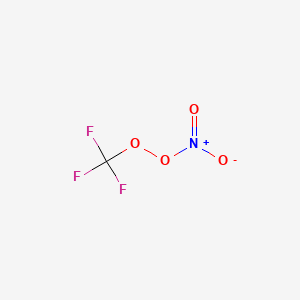

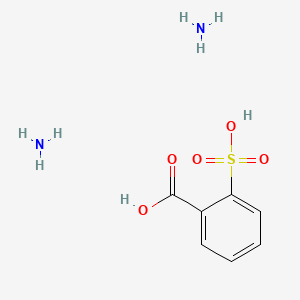

![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)
